Quantification of AADC Enzyme Activity via Noninvasive ¹³CO₂ Breath Test
L-Dopa-13C enables noninvasive quantification of aromatic L-amino acid decarboxylase (AADC) enzyme activity via measurement of exhaled ¹³CO₂. A randomized, double-blind study in Parkinson's disease patients demonstrated a significant positive correlation between breath ¹³CO₂ DOB AUC₀₋₂₄₀ and serum homovanillic acid (HVA) AUC₀₋₂₄₀ following oral L-Dopa-1-¹³C (r² = 0.9378) [1]. An inverse correlation was observed between ¹³CO₂ DOB AUC and serum L-Dopa-¹³C AUC. Unlabeled L-DOPA cannot provide this quantitative metabolic readout, making L-Dopa-13C uniquely suited for personalized carbidopa dose optimization.
| Evidence Dimension | Correlation between breath ¹³CO₂ and plasma HVA (measure of AADC activity) |
|---|---|
| Target Compound Data | r² = 0.9378 (n=5 PD patients, 5 carbidopa doses) |
| Comparator Or Baseline | Unlabeled L-DOPA: No ¹³CO₂ signal; cannot measure AADC activity noninvasively |
| Quantified Difference | L-Dopa-13C enables quantitative AADC activity assessment; unlabeled cannot |
| Conditions | Oral dose of 200 mg L-Dopa-1-¹³C with carbidopa (0-200 mg); breath and plasma sampled over 4 h |
Why This Matters
This quantitative capability directly supports clinical research on individualized carbidopa therapy and enables noninvasive monitoring of extracerebral decarboxylase inhibition.
- [1] Modak A, et al. A rapid non invasive L-DOPA-¹³C breath test for optimally suppressing extracerebral AADC enzyme activity - toward individualizing carbidopa therapy in Parkinson’s disease. J Parkinsons Dis. 2012;2(2):111-119. PMID: 23646099; PMCID: PMC3640795. View Source
